N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(4-Methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-methoxybenzyl substituent and a propyl group at the 4-position of the pyrimidinone ring. This structure confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-14-9-17(22)20(12-19-14)11-16(21)18-10-13-5-7-15(23-2)8-6-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBNXPESYNCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the acetamide moiety through nucleophilic substitution reactions using 4-methoxybenzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and propyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(6-hydroxy-4-propylpyrimidin-1(6H)-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity to certain targets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The propyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogs with Pyridazinone Cores
Pyridazinone derivatives share structural similarities with the target compound but differ in heterocyclic core placement (1,2-diazine vs. 1,3-diazine in pyrimidinone). Key examples include:
Key Differences :
- The pyridazinone core (1,2-diazine) may enhance electron-withdrawing effects compared to pyrimidinone (1,3-diazine), influencing receptor binding .
Pyrimidinone-Based Analogs
Pyrimidinone analogs with modified benzyl groups or side chains provide insights into structure-activity relationships:
Key Insights :
Complex Heterocyclic Derivatives
Higher-complexity analogs (e.g., naphthyridines, quinolines) highlight divergent therapeutic applications:
Comparison with Target Compound :
- These compounds exhibit larger molecular weights (>700 Da) and extended aromatic systems, favoring protein-target engagement but limiting bioavailability .
- The target compound’s simpler structure (pyrimidinone core, propyl chain) may offer advantages in synthetic scalability and metabolic stability.
Biological Activity
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, a synthetic organic compound, belongs to the class of pyrimidinylacetamides. This compound is characterized by its unique structural features, including a methoxybenzyl group and a propyl group attached to the pyrimidinone ring. Its potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 315.37 g/mol
- CAS Number : 1203413-65-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances binding affinity, while the pyrimidinone ring participates in hydrogen bonding and other interactions. The propyl group influences lipophilicity and membrane permeability, potentially affecting the compound's distribution and efficacy in biological systems .
Enzyme Inhibition
This compound is also being investigated for its role in enzyme inhibition. The compound's ability to interact with specific enzymes could lead to the development of novel therapeutics targeting metabolic pathways involved in diseases such as cancer and diabetes .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(4-methoxybenzyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide | Methyl instead of propyl group | Similar enzyme inhibition potential |
| N-(4-methoxybenzyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide | Ethyl instead of propyl group | Potentially different pharmacokinetics |
The presence of the propyl group in this compound may enhance its biological activity compared to its methyl and ethyl analogs due to differences in steric hindrance and lipophilicity .
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, related compounds have shown promising results:
- Antiproliferative Activity : A series of pyrimidine derivatives demonstrated significant growth inhibition in melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges through structural modifications .
- Enzyme Interaction Studies : Investigations into similar compounds have revealed their potential for selective inhibition of key enzymes involved in tumor progression, suggesting that this compound may exhibit comparable properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
